molecular formula C₁₈H₁₄D₅ClF₃NO₃ B1162744 O-tert-Butyl-2-hydroxy Efavirenz-d5

O-tert-Butyl-2-hydroxy Efavirenz-d5

Cat. No.: B1162744
M. Wt: 394.83
Attention: For research use only. Not for human or veterinary use.
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Description

O-tert-Butyl-2-hydroxy Efavirenz-d5 is a deuterated analog of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in antiretroviral therapy for HIV-1. This compound is chemically modified with a tert-butyl group at the hydroxyl-substituted position and incorporates five deuterium atoms, enhancing its utility as a stable isotope-labeled internal standard in pharmacokinetic and metabolic studies.

Key Properties (from Pharmaffiliates, 2025):

  • Molecular Formula: C₁₈H₁₄D₅ClF₃NO₃
  • Molecular Weight: 394.83 g/mol
  • CAS Catalogue No.: PA STI 016520

The structural modifications (deuteration and tert-butyl substitution) aim to improve metabolic stability and analytical detectability while retaining affinity for HIV-1 reverse transcriptase.

Properties

Molecular Formula

C₁₈H₁₄D₅ClF₃NO₃

Molecular Weight

394.83

Synonyms

tert-Butyl (4-Chloro-2-(4-cyclopropyl-d5-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate;  N-[4-Chloro-2-[3-cyclopropyl-d5-1-hydroxy-1-(trifluoromethyl)-2-propyn-1-yl]phenyl]-carbamic Acid 1,1-Dimethylethyl Ester

Origin of Product

United States

Comparison with Similar Compounds

rac-Efavirenz-d5 (Major)

Key Properties (TRC, 2025):

  • Molecular Formula: C₁₄H₄D₅ClF₃NO₂
  • Molecular Weight : 320.71 g/mol
  • CAS No.: 1132642-95-5

Comparison :

  • Structural Differences : Lacks the tert-butyl and additional hydroxyl group present in O-tert-Butyl-2-hydroxy Efavirenz-d3.
  • Impact : The absence of bulky tert-butyl substitution reduces molecular weight and may increase metabolic lability compared to the deuterated tert-butyl analog.
  • Application : Primarily used as a labeled standard for quantifying Efavirenz in biological matrices.

8-(tert-Butyldimethylsilyloxy) 8-Hydroxy Efavirenz-d4

Key Properties (Pharmaffiliates, 2025):

  • Molecular Formula: C₂₀H₁₉D₄ClF₃NO₃Si
  • Molecular Weight : 449.96 g/mol

Comparison :

  • Structural Differences : Incorporates a tert-butyldimethylsilyl (TBDMS) protecting group instead of a free hydroxyl-tert-butyl moiety. The silyl group enhances steric bulk and lipophilicity.
  • Impact : The TBDMS group may reduce aqueous solubility but improve resistance to enzymatic degradation compared to O-tert-Butyl-2-hydroxy Efavirenz-d5.

Non-Deuterated Efavirenz

Key Properties :

  • Molecular Formula: C₁₄H₉ClF₃NO₂
  • Molecular Weight : 315.68 g/mol

Comparison :

  • Deuteration Effects: this compound’s deuterium atoms reduce metabolic clearance via the kinetic isotope effect, prolonging half-life in vivo compared to non-deuterated Efavirenz.
  • Functional Groups : The tert-butyl group in the deuterated analog may alter binding kinetics to reverse transcriptase due to steric hindrance or altered hydrophobicity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound C₁₈H₁₄D₅ClF₃NO₃ 394.83 tert-Butyl, hydroxyl, deuterium Metabolic studies, reference standard
rac-Efavirenz-d5 (Major) C₁₄H₄D₅ClF₃NO₂ 320.71 Deuterium Analytical standard
8-(tert-Butyldimethylsilyloxy) Efavirenz-d4 C₂₀H₁₉D₄ClF₃NO₃Si 449.96 TBDMS, deuterium Stability testing
Efavirenz (Non-deuterated) C₁₄H₉ClF₃NO₂ 315.68 None Antiretroviral therapy

Research Findings and Implications

  • Deuteration : Deuterated analogs like this compound exhibit enhanced metabolic stability, making them valuable for tracing drug metabolism without interfering with biological activity.
  • However, its role in improving resistance to oxidative degradation is critical for long-term storage and analytical reproducibility.
  • Analytical Utility: Compounds like rac-Efavirenz-d5 are preferred for mass spectrometry due to lower molecular complexity, whereas this compound is tailored for studies requiring differentiation from endogenous metabolites.

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